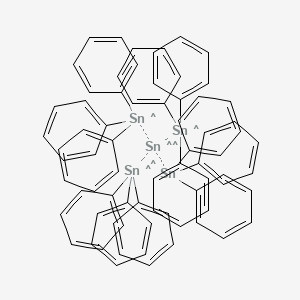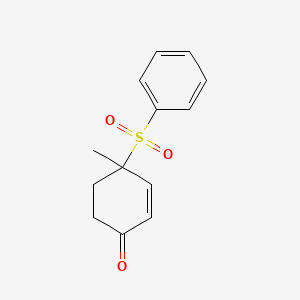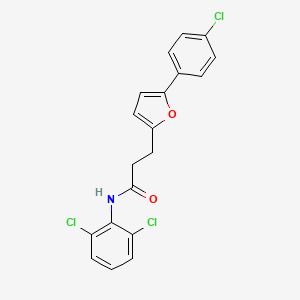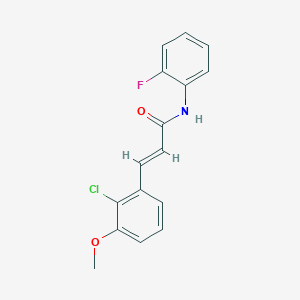
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a pentanoic acid chain with a keto group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-amine and glutaric anhydride as the primary starting materials.
Reaction: Pyridine-3-amine is reacted with glutaric anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxo-5-(pyridin-3-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-piperidin-1-ylpentanoic acid
- 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid
Uniqueness
5-Oxo-5-(pyridin-3-ylamino)pentanoic acid is unique due to its specific structural features, such as the presence of a pyridine ring and a keto group
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-oxo-5-(pyridin-3-ylamino)pentanoic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(4-1-5-10(14)15)12-8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
HATOWUPYUNOOAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)

![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)


